2-Bromo-3-(2-methoxyphenyl)-1-propene
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Overview
Description
2-Bromo-3-(2-methoxyphenyl)-1-propene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-methoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(2-methoxyphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-methoxyphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-(2-methoxyphenyl)-1-propene derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of 3-(2-methoxyphenyl)-1-propene.
Scientific Research Applications
2-Bromo-3-(2-methoxyphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates.
Material Science: It is employed in the preparation of polymers and advanced materials.
Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-methoxyphenyl)-1-propene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromoanisole: Similar in structure but lacks the propene chain.
3-Bromo-2-methoxypropene: Similar but with different substitution patterns.
2-Bromo-3-phenylpropene: Similar but without the methoxy group.
Uniqueness
2-Bromo-3-(2-methoxyphenyl)-1-propene is unique due to the presence of both a bromine atom and a methoxyphenyl group on the propene chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMZHQBTAFKEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641180 |
Source
|
Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-14-1 |
Source
|
Record name | 1-(2-Bromo-2-propen-1-yl)-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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